4-butoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “4-butoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a pyridazine ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The morpholine and pyridazine rings could potentially undergo electrophilic substitution reactions .Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
A significant body of research has focused on sulfonamides, including structures similar to 4-butoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, for their potential in medicinal chemistry, particularly as enzyme inhibitors. For instance, sulfonamides incorporating 1,3,5-triazine motifs have shown notable antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Compounds in this class exhibited moderate to high inhibition against these enzymes, highlighting their therapeutic potential in managing neurodegenerative and pigmentary conditions (Lolak et al., 2020).
Anticancer Activity
The design and synthesis of sulfonamide compounds have also been explored for anticancer applications. For example, a novel compound featuring a morpholine and pyrazole moiety linked to a benzenesulfonamide core was synthesized and evaluated for its anti-breast cancer activity. This compound exhibited significant inhibitory activity against the MCF-7 breast cancer cell line, underscoring the potential of sulfonamide derivatives in cancer therapy (Kumar et al., 2021).
Antimicrobial and Antioxidant Properties
Sulfonamide compounds have been investigated for their antimicrobial activity. A study synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with this compound, demonstrated notable antimicrobial properties against various bacteria and fungi. This suggests their utility in developing new antimicrobial agents to combat infectious diseases (Sarvaiya et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase enzyme . c-Met, also known as the mesenchymal epithelial transition factor, is a receptor tyrosine kinase (RTK) family member . It plays a crucial role in normal development and is an attractive target for cancer therapy .
Mode of Action
The compound acts as a tyrosine kinase inhibitor against the c-Met enzyme . By inhibiting the c-Met enzyme, it can prevent the enzyme’s normal function, which includes proliferation, scattering, invasion, and metastasis of tumor cells .
Biochemical Pathways
The inhibition of the c-Met enzyme affects several downstream signal transducers, such as the MAPK, PIP3K, and STAT pathways . These pathways are involved in tumorigenic invasive growth, migration, proliferation, survival, and metastasis .
Result of Action
The result of the compound’s action is the inhibition of the c-Met enzyme , leading to anti-proliferative activities in certain cancer cell lines . This can potentially reduce the growth and spread of cancer cells.
Safety and Hazards
properties
IUPAC Name |
4-butoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-2-3-15-32-21-7-9-22(10-8-21)33(29,30)27-20-6-4-5-19(18-20)23-11-12-24(26-25-23)28-13-16-31-17-14-28/h4-12,18,27H,2-3,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDZEYWOARNTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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